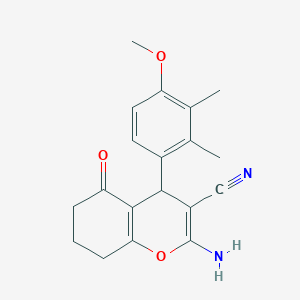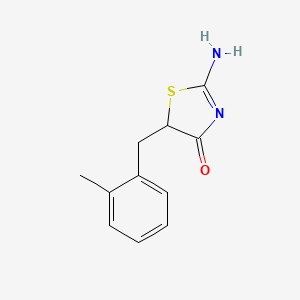![molecular formula C19H17N3O3 B5225559 1-hydroxy-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione](/img/structure/B5225559.png)
1-hydroxy-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxy-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often found in natural products, particularly alkaloids
Zukünftige Richtungen
The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Future research will likely continue to explore new synthesis methods and potential applications of these compounds in medicine and other fields .
Wirkmechanismus
Target of Action
Similar compounds have shown activity against various enzymes and receptors such as tyrosine kinases, tyrosyl-dna phosphodiesterase ii, and hdm2 ubiquitin ligase (e3) . These targets play crucial roles in cellular processes such as apoptosis, DNA damage repair, and cell cycle regulation .
Mode of Action
Based on the activities of structurally similar compounds, it can be hypothesized that the compound may interact with its targets to promote apoptosis, repair dna damage, and induce cell cycle arrest .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related to cell growth and proliferation, dna repair, and apoptosis .
Result of Action
The compound has been associated with anti-proliferative and anti-invasive activity against glioblastoma cells . It shows potent anti-proliferative activity with a half maximal effective concentration of less than 3 μM against primary patient-derived glioblastoma cells . It effectively inhibits invasion and tumor growth of 3D primary glioma cultures in a basement membrane matrix . This suggests that the compound could inhibit both the proliferation and invasive spread of glioma .
Vorbereitungsmethoden
The synthesis of 1-hydroxy-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of phenylethylamines with appropriate precursors under acidic conditions, such as phosphorus pentoxide (P2O5) or phosphorus oxychloride (POCl3) . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-hydroxy-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical research.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-hydroxy-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione include other isoquinoline derivatives such as:
Angustureine: A natural alkaloid with a similar isoquinoline core structure.
Papaverine: An isoquinoline alkaloid used as a vasodilator in medicine.
Quinoline: A structural isomer of isoquinoline, commonly used in the synthesis of antimalarial drugs.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxy and phenylethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-(2-phenylethyl)-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-15-8-4-7-13-14(15)11-20-17-16(13)18(24)21-19(25)22(17)10-9-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWONSKCLXFIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=O)NC(=O)N(C3=NC=C2C(=O)C1)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-chlorophenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B5225490.png)
![5-amino-1-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-2,4(1H,3H)-pyrimidinedione hydrochloride](/img/structure/B5225498.png)
![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B5225504.png)

![2-(2-Fluorobenzamido)-N-(2-methoxyphenyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide](/img/structure/B5225536.png)

![(Z)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B5225546.png)
![N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-4-methoxybenzamide](/img/structure/B5225553.png)

![N~2~-benzyl-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5225565.png)


![ethyl 4-{[{[2-(1-cyclohexen-1-yl)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B5225591.png)
